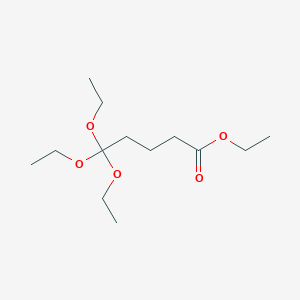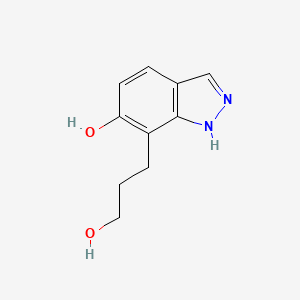
(R)-2-tert-Butoxycarbonylamino-3-pyrimidin-5-yl propionic acid benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-tert-Butoxycarbonylamino-3-pyrimidin-5-yl propionic acid benzyl ester is a complex organic compound that features a combination of functional groups, including an ester, an amine, and a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-tert-Butoxycarbonylamino-3-pyrimidin-5-yl propionic acid benzyl ester typically involves multiple steps One common method starts with the protection of the amino group using tert-butoxycarbonyl (Boc) protectionThe reaction conditions often involve the use of anhydrous solvents and catalysts such as boron trifluoride diethyl etherate .
Industrial Production Methods
In an industrial setting, the production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
®-2-tert-Butoxycarbonylamino-3-pyrimidin-5-yl propionic acid benzyl ester can undergo various chemical reactions, including:
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Typically performed with water and a strong acid or base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and benzyl alcohol.
Reduction: Benzyl alcohol.
Substitution: Depends on the nucleophile used.
Aplicaciones Científicas De Investigación
®-2-tert-Butoxycarbonylamino-3-pyrimidin-5-yl propionic acid benzyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ®-2-tert-Butoxycarbonylamino-3-pyrimidin-5-yl propionic acid benzyl ester involves its interaction with specific molecular targets. The ester group can be hydrolyzed to release the active carboxylic acid, which can then participate in various biochemical pathways. The pyrimidine ring may interact with nucleic acids or enzymes, influencing their activity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simpler ester with similar hydrolysis properties.
Methyl butyrate: Another ester used in flavor and fragrance industries.
tert-Butyl esters: Commonly used in organic synthesis for protecting carboxyl groups.
Uniqueness
®-2-tert-Butoxycarbonylamino-3-pyrimidin-5-yl propionic acid benzyl ester is unique due to its combination of functional groups and the presence of a pyrimidine ring, which imparts specific chemical and biological properties not found in simpler esters .
Propiedades
Fórmula molecular |
C19H23N3O4 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
benzyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-5-ylpropanoate |
InChI |
InChI=1S/C19H23N3O4/c1-19(2,3)26-18(24)22-16(9-15-10-20-13-21-11-15)17(23)25-12-14-7-5-4-6-8-14/h4-8,10-11,13,16H,9,12H2,1-3H3,(H,22,24)/t16-/m1/s1 |
Clave InChI |
NDASOAKJTNZJRL-MRXNPFEDSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CC1=CN=CN=C1)C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CN=CN=C1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-[2-(Thien-3-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13925959.png)
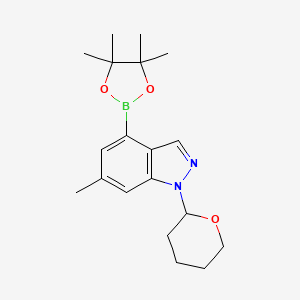
![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13925967.png)

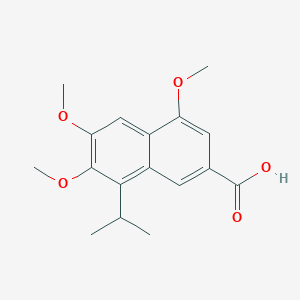

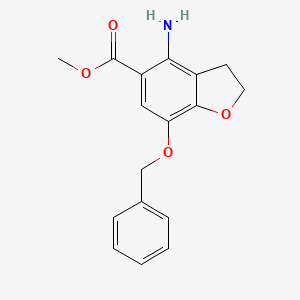
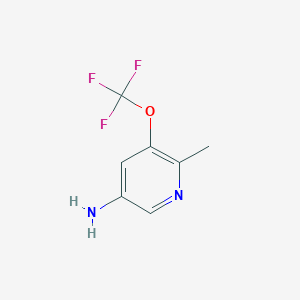
![[4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone](/img/structure/B13926011.png)


